molecular formula C19H23N5OS B2510395 N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide CAS No. 912905-59-0

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

Cat. No.: B2510395
CAS No.: 912905-59-0
M. Wt: 369.49
InChI Key: HEXOVXHBRQAOQO-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Neuroactive Properties The antimicrobial, antidepressant, and anticonvulsant activities of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, synthesized through the condensation of tricyclic compounds with chloro N-phenylacetamides, showcase the significant biomedical research potential of these compounds. The preliminary findings suggest these compounds possess less MIC value compared to standard drugs and exhibit very good antidepressant and anticonvulsant activity, making them promising candidates for the development of new therapeutic agents (Shruthi et al., 2015).

Regioselectivity in Cyclization Reactions The study on the regioselectivity of cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles to linear annelated products underlines the complexity and specificity of chemical reactions involving [1,2,4]triazino[5,6-b]indoles. This research has implications for the synthesis of novel compounds with potential applications in material science, pharmaceuticals, and chemical synthesis methodologies (Vas'kevich et al., 2011).

Anticancer Activity and Molecular Docking The synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides against tyrosinase and melanin production highlight the potential of these compounds in anticancer research. The in vitro, in vivo, and in silico approaches provide a comprehensive framework for understanding the inhibitory potential of these butanamides, with specific compounds showing significant biological activity. This research opens pathways for the development of depigmentation drugs and therapeutic agents for cancer treatment (Raza et al., 2019).

Biochemical Analysis

Biochemical Properties

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to selectively bind to ferrous ions . This interaction with iron ions suggests that this compound could potentially play a role in iron-related biochemical reactions .

Cellular Effects

In terms of cellular effects, this compound has been shown to have significant effects on cell function . For instance, it has been reported to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level . For instance, it has been reported to selectively bind to ferrous ions . This binding interaction suggests that this compound could potentially inhibit or activate certain enzymes and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported to induce significant apoptosis in A549 cells in dose and time-dependent manners , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

Its ability to bind to ferrous ions suggests that it could potentially interact with enzymes or cofactors involved in iron-related metabolic pathways .

Properties

IUPAC Name

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c25-16(20-13-7-2-1-3-8-13)11-6-12-26-19-22-18-17(23-24-19)14-9-4-5-10-15(14)21-18/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXOVXHBRQAOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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